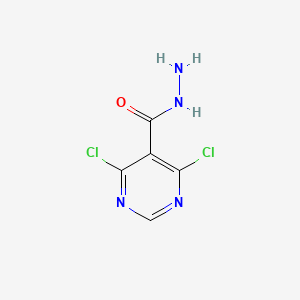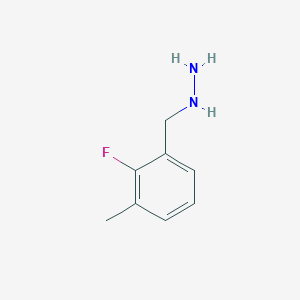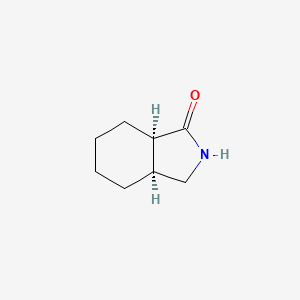
(3AS,7aR)-octahydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AS,7aR)-octahydro-1H-isoindol-1-one is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydro-isoindole core, which is a saturated, nitrogen-containing heterocycle. Its unique stereochemistry, denoted by the (3AS,7aR) configuration, adds to its distinctiveness and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aR)-octahydro-1H-isoindol-1-one typically involves the catalytic hydrogenation of isoindole derivatives. One common method is the reduction of isoindole-1,3-dione using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and moderate temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate. This method utilizes non-mammalian enzymes to catalyze the hydrolysis, resulting in the formation of the target compound. This process is advantageous due to its high efficiency and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
(3AS,7aR)-octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The nitrogen atom in the isoindole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
(3AS,7aR)-octahydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (3AS,7aR)-octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. Its unique structure allows it to fit into active sites of enzymes, thereby modulating their activity. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aS,7aR)-hexahydro-1H-isoindole-1,3-dione
- (3aS,7aR)-hexahydro-1H-isoindole-1-ylidene
Uniqueness
(3AS,7aR)-octahydro-1H-isoindol-1-one stands out due to its fully saturated ring structure and specific stereochemistry. This makes it more stable and versatile compared to its partially unsaturated counterparts. Its unique properties make it suitable for a broader range of applications in various fields .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m1/s1 |
Clé InChI |
JKYNCKNIVHDOKU-RNFRBKRXSA-N |
SMILES isomérique |
C1CC[C@@H]2[C@H](C1)CNC2=O |
SMILES canonique |
C1CCC2C(C1)CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


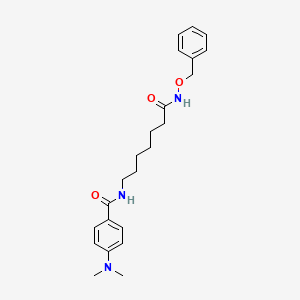
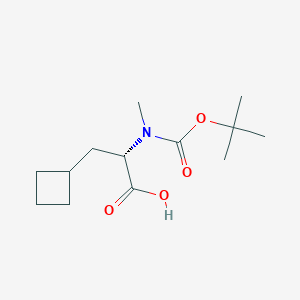
![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)
![5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide](/img/structure/B12971455.png)
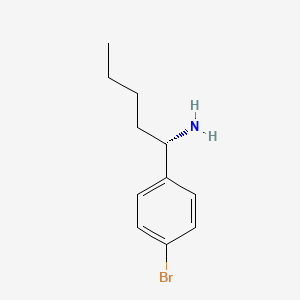
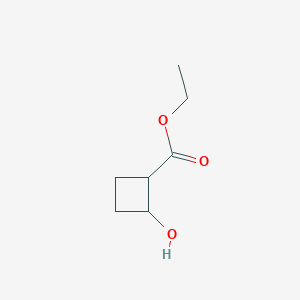
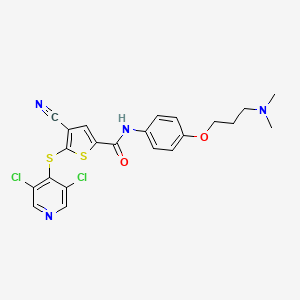
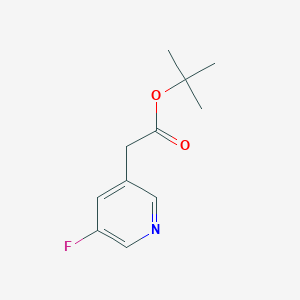
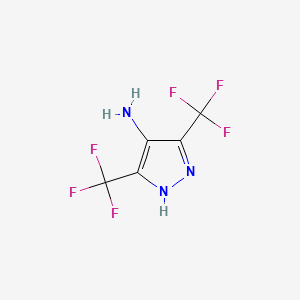
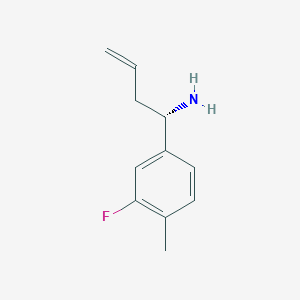
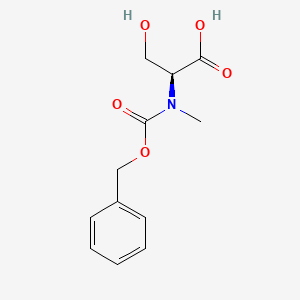
![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)
